An In-depth Technical Guide to the Structure and Application of Acid-PEG8-S-S-PEG8-acid
An In-depth Technical Guide to the Structure and Application of Acid-PEG8-S-S-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional, cleavable linker, Acid-PEG8-S-S-PEG8-acid. This molecule is of significant interest in the fields of bioconjugation and drug delivery due to its defined length, hydrophilic properties, and the presence of a bioreducible disulfide bond. This document will detail its chemical structure, physicochemical properties, and provide representative experimental protocols for its use.
Core Structure and Chemical Identity
Acid-PEG8-S-S-PEG8-acid is a homobifunctional crosslinker featuring two polyethylene glycol (PEG) chains of eight ethylene glycol units each. These chains are linked together by a central disulfide bond. Each end of the molecule is terminated with a carboxylic acid group.
The systematic name for this compound is 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid.[1] The presence of the disulfide bond allows for cleavage of the linker under reducing conditions, a feature that is highly valuable for the controlled release of conjugated molecules within the intracellular environment.[2]
The structural formula can be represented as:
HOOC-(CH₂CH₂O)₈-CH₂CH₂-S-S-CH₂CH₂-(OCH₂CH₂)₈-COOH
A two-dimensional representation of the chemical structure is provided below:
Caption: 2D structure of Acid-PEG8-S-S-PEG8-acid.
Physicochemical Properties
The key physicochemical properties of Acid-PEG8-S-S-PEG8-acid are summarized in the table below. These properties are crucial for its application in biological systems, influencing its solubility, stability, and reactivity.
| Property | Value | Reference |
| CAS Number | 873013-93-5 | |
| Molecular Formula | C₃₈H₇₄O₂₀S₂ | [3] |
| Molecular Weight | ~915.11 g/mol | [3] |
| Appearance | White to light yellow powder or solid | [1] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, bioconjugation, and cleavage of Acid-PEG8-S-S-PEG8-acid. These protocols are based on established chemical principles for similar PEGylated and disulfide-containing molecules.
Synthesis of Acid-PEG8-S-S-PEG8-acid
A representative synthesis for this molecule involves the disulfide linkage of two thiol-terminated PEG8-acid molecules.
Materials:
-
Thiol-PEG8-acid[4]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
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Stir plate and stir bar
-
Reaction vessel
-
Purification system (e.g., HPLC)
Protocol:
-
Dissolve Thiol-PEG8-acid in DMSO to create a concentrated stock solution.
-
Dilute the stock solution in PBS (pH 7.4) to the desired reaction concentration.
-
Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours. The disulfide bond will form via oxidation of the thiol groups.
-
Monitor the reaction progress using a suitable analytical technique, such as LC-MS, to observe the formation of the dimer.
-
Once the reaction is complete, purify the Acid-PEG8-S-S-PEG8-acid product using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Bioconjugation to Amine-Containing Biomolecules
The terminal carboxylic acid groups of Acid-PEG8-S-S-PEG8-acid can be conjugated to primary amines (e.g., lysine residues on proteins) using carbodiimide chemistry.
Materials:
-
Acid-PEG8-S-S-PEG8-acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Conjugation buffer (e.g., PBS or MES buffer, pH 6.0-7.5)[5]
-
Quenching buffer (e.g., Tris or glycine solution)[6]
-
Purification system (e.g., size exclusion chromatography, dialysis)
Protocol:
-
Activation of Carboxylic Acids:
-
Dissolve Acid-PEG8-S-S-PEG8-acid, NHS, and EDC in the conjugation buffer. A molar ratio of 1:1.2:1.2 (Acid-PEG:NHS:EDC) is a good starting point.
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
-
Conjugation to Biomolecule:
-
Add the activated Acid-PEG8-S-S-PEG8-acid solution to the biomolecule solution in the conjugation buffer. The molar ratio of the linker to the biomolecule will depend on the desired degree of labeling and should be optimized.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-esters.
-
-
Purification:
-
Remove the excess linker and byproducts by purifying the bioconjugate using a suitable method such as size exclusion chromatography or dialysis.
-
Caption: Workflow for bioconjugation using Acid-PEG8-S-S-PEG8-acid.
Cleavage of the Disulfide Bond
The disulfide bond can be cleaved using reducing agents, which is a key feature for drug delivery applications.
Materials:
-
Purified bioconjugate
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))[2]
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Dissolve the bioconjugate in the reaction buffer.
-
Add a sufficient molar excess of the reducing agent. For DTT, a concentration of 10-50 mM is typically used, while for the more stable TCEP, 1-5 mM is often sufficient.[2]
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
The cleavage can be monitored by analytical techniques such as SDS-PAGE (under reducing conditions) or LC-MS to confirm the release of the conjugated molecule.
Caption: Signaling pathway of disulfide bond cleavage.
Applications
Acid-PEG8-S-S-PEG8-acid is a versatile tool for various bioconjugation applications where a defined spacer length and cleavable linkage are desired. Key applications include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies. The disulfide bond is designed to be stable in circulation and cleaved within the reducing environment of the target cell, releasing the drug.
-
PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a target protein-binding ligand and an E3 ligase-binding ligand, with the potential for intracellular release.
-
Drug Delivery Systems: Encapsulation of drugs within nanoparticles or liposomes can be achieved with surface modification using this linker for targeted delivery and controlled release.
-
Surface Modification: Immobilization of biomolecules onto surfaces for biosensors and other diagnostic applications.
Conclusion
Acid-PEG8-S-S-PEG8-acid is a well-defined, homobifunctional, and cleavable crosslinker with significant potential in the development of advanced therapeutics and diagnostics. Its hydrophilic PEG chains improve the solubility and pharmacokinetic properties of the resulting conjugates, while the central disulfide bond provides a mechanism for controlled release in a reducing environment. The experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile molecule in their specific applications. As with any bioconjugation strategy, optimization of reaction conditions is crucial to achieve the desired outcome.
References
- 1. 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic Acid 873013-93-5 | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-ヘキサデカオキサ-28,29-ジチアヘキサペンタコンタン二酸 ジ-N-スクシンイミジル エステル ≥94% (oligomer purity) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thiol-PEG8-acid, 866889-02-3 | BroadPharm [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. axispharm.com [axispharm.com]
